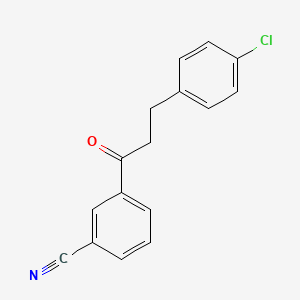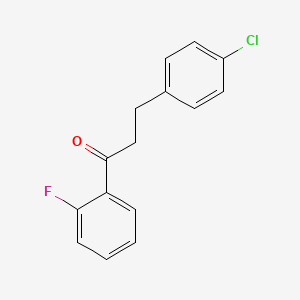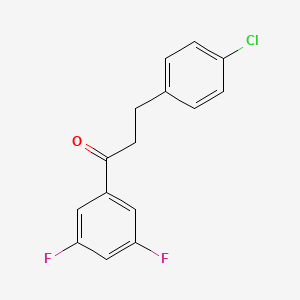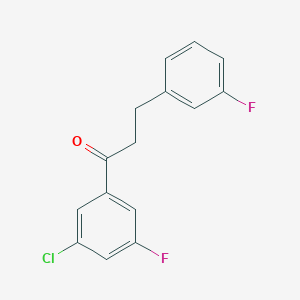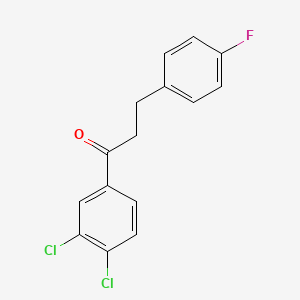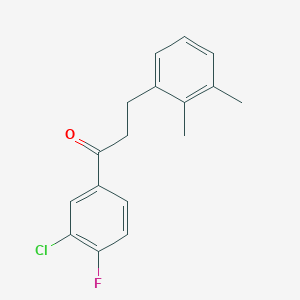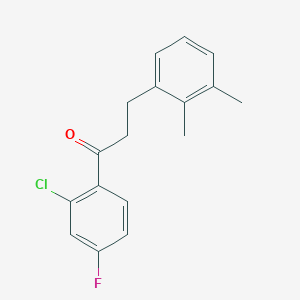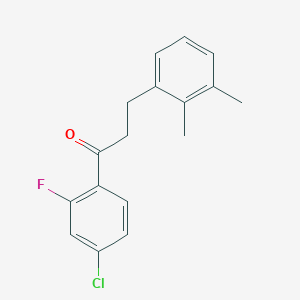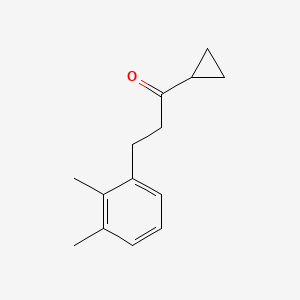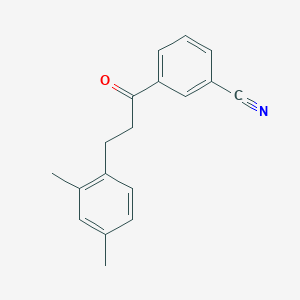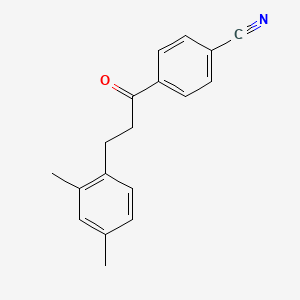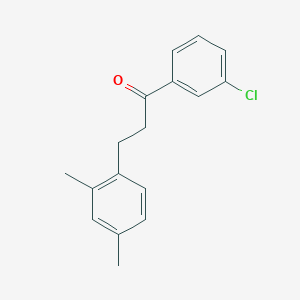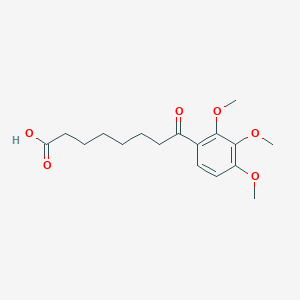
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid: is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an oxooctanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of phenol derivatives using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Octanoic Acid Derivative: The trimethoxyphenyl intermediate is then coupled with an octanoic acid derivative through a Friedel-Crafts acylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the carbon-carbon bond between the aromatic ring and the acyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxooctanoic acid chain, potentially converting it to an alcohol.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents for the carbonyl group.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the trimethoxyphenyl group.
Reduction: Alcohol derivatives of the oxooctanoic acid chain.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Materials Science: It can serve as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer chains to modify their physical and chemical properties.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
作用机制
The mechanism of action of 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxooctanoic acid chain can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
相似化合物的比较
- 2,3,4-Trimethoxyphenylacetic acid
- 3-(2,3,4-Trimethoxyphenyl)propanoic acid
- (2,3,4-Trimethoxyphenyl)boronic acid
Comparison: 8-(2,3,4-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to the presence of both the trimethoxyphenyl group and the oxooctanoic acid chain. This combination imparts distinct chemical and biological properties, making it more versatile in applications compared to its analogs. For instance, the longer carbon chain in this compound can enhance its lipophilicity and membrane permeability, which are advantageous in drug development.
属性
IUPAC Name |
8-oxo-8-(2,3,4-trimethoxyphenyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O6/c1-21-14-11-10-12(16(22-2)17(14)23-3)13(18)8-6-4-5-7-9-15(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKJGFCMDANHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)CCCCCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
